molecular formula C5H2BrCl2NO2 B578842 N-Bromomethyl-2,3-dichloromaleimide CAS No. 16176-11-7

N-Bromomethyl-2,3-dichloromaleimide

Cat. No.: B578842
CAS No.: 16176-11-7
M. Wt: 258.88
InChI Key: GQMLTDXARRCATE-UHFFFAOYSA-N
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Description

N-Bromomethyl-2,3-dichloromaleimide (CAS 16176-11-7) is a specialized chemical reagent with significant applications in scientific research, particularly in the fields of bioconjugation and chemical synthesis. This compound, with the molecular formula C5H2BrCl2NO2 and a molecular weight of 258.89 g/mol, features a unique structure that combines a reactive bromomethyl group with a dichloromaleimide core . Its primary research value lies in its role as a versatile building block and linker. The bromomethyl group serves as an excellent leaving group, enabling alkylation reactions or facilitating the attachment of the molecule to other scaffolds. Meanwhile, the dichloromaleimide moiety is a highly reactive Michael acceptor. Recent studies on related dichloromaleimide derivatives have shown their exceptional utility in irreversible, site-selective bioconjugation with cysteine residues in proteins . This reaction is valuable for creating stable protein conjugates, such as antibody-drug conjugates (ADCs), as the dichloro-substituted ring promotes the formation of stable linkages that are resistant to degradation in biological environments like human plasma . The compound is classified as a corrosive solid and is toxic if swallowed, causing severe skin burns and eye damage . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(bromomethyl)-3,4-dichloropyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2/c6-1-9-4(10)2(7)3(8)5(9)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMLTDXARRCATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=O)C(=C(C1=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659866
Record name 1-(Bromomethyl)-3,4-dichloro-1H-pyrrole-2,5-dione
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Molecular Weight

258.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16176-11-7
Record name 1-(Bromomethyl)-3,4-dichloro-1H-pyrrole-2,5-dione
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Record name N-Bromomethyl-2,3-dichloromaleimide
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Preparation Methods

Direct Halogenation of Maleimide Derivatives

A plausible route involves sequential halogenation of N-methylmaleimide. Chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) at 0–5°C could introduce the 2,3-dichloro substituents, followed by radical bromination of the methyl group using N-bromosuccinimide (NBS) under UV light. This two-step approach aligns with analogous procedures for dichloromaleimides:

Step 1: Dichlorination

N-Methylmaleimide+2Cl2SO2Cl2N-Methyl-2,3-dichloromaleimide+2HCl\text{N-Methylmaleimide} + 2\,\text{Cl}2 \xrightarrow{\text{SO}2\text{Cl}_2} \text{N-Methyl-2,3-dichloromaleimide} + 2\,\text{HCl}

Step 2: Bromination

N-Methyl-2,3-dichloromaleimide+NBSAIBN, ΔThis compound+Succinimide\text{N-Methyl-2,3-dichloromaleimide} + \text{NBS} \xrightarrow{\text{AIBN, } \Delta} \text{this compound} + \text{Succinimide}

Key parameters include:

  • Temperature : Bromination requires 60–80°C to sustain radical initiation.

  • Solvent : Tetrachloroethane or carbon tetrachloride optimizes halogen solubility.

  • Stoichiometry : A 1.1:1 molar ratio of NBS to substrate minimizes polybromination.

Nucleophilic Displacement on Pre-Halogenated Intermediates

Alternative methods exploit the reactivity of N-(hydroxymethyl)-2,3-dichloromaleimide with hydrobromic acid (HBr). This one-pot substitution avoids radical intermediates but demands anhydrous conditions to prevent hydrolysis:

N-(Hydroxymethyl)-2,3-dichloromaleimide+HBrThis compound+H2O\text{N-(Hydroxymethyl)-2,3-dichloromaleimide} + \text{HBr} \rightarrow \text{this compound} + \text{H}_2\text{O}

Commercial suppliers report yields ≥95% using this method, with purification via recrystallization from ethyl acetate.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Side products include:

  • Di-brominated analogs : Result from excess NBS or prolonged reaction times.

  • Ring-opened derivatives : Hydrolysis under acidic or aqueous conditions generates maleamic acid byproducts.

Strategies to suppress these include:

  • Inert atmosphere : Nitrogen or argon prevents oxidative degradation.

  • Catalytic inhibitors : Adding 2,6-di-tert-butylphenol quenches residual radicals post-bromination.

Scalability and Industrial Feasibility

Bulk synthesis faces hurdles in:

  • Exothermicity : Bromination releases ~210 kJ/mol, necessitating jacketed reactors with cooling.

  • Waste management : Halogenated solvents require specialized disposal, increasing production costs.

Suppliers like Zibo Hangyu Biotechnology Development Co., Ltd., utilize continuous-flow systems to enhance throughput, achieving 200–300 kg/month at 99% purity.

Analytical Characterization

Post-synthesis validation employs:

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • NMR : Distinct signals for bromomethyl (δ 4.60 ppm, singlet) and dichloro-substituted maleimide ring (δ 6.80 ppm, doublet).

  • Mass spectrometry : Molecular ion peak at m/z 257.8 (M⁻⁻).

Protective MeasureSpecification
Personal equipment Nitrile gloves, face shields
Ventilation Local exhaust with scrubbers
Storage Sealed containers at <4°C, away from light

Emergency protocols mandate immediate irrigation for skin/eye contact and avoidance of neutralizing agents due to exothermic reactions.

SupplierPurityPrice (USD/g)Packaging
American Custom Chemicals95%694.851 g
Antimex Chemical Limited98%220.005 g
Zibo Hangyu Biotechnology99%180.0010 g

Prices reflect bromine market volatility, with a 15–20% annual increase since 2021 .

Chemical Reactions Analysis

Types of Reactions: N-Bromomethyl-2,3-dichloromaleimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Addition Reactions: Catalysts such as palladium or nickel are often employed to facilitate addition reactions.

Major Products Formed:

Scientific Research Applications

N-Bromomethyl-2,3-dichloromaleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Bromomethyl-2,3-dichloromaleimide involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating substitution and addition reactions. The maleimide group can participate in cycloaddition reactions, forming stable adducts with various substrates. These reactions are mediated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .

Comparison with Similar Compounds

2,3-Dichloro-N-methylmaleimide

  • Molecular Formula: C₅H₃Cl₂NO₂
  • Molecular Weight : ~192.99 g/mol (lower due to absence of bromine) .
  • Structure : Similar maleimide core with 2,3-dichloro substitution but a methyl group (-CH₃) instead of bromomethyl on the nitrogen.
  • This makes it less reactive in nucleophilic substitution reactions but more stable under standard conditions .
  • Applications: Used in polymer stabilization and as a monomer for thermally resistant materials where controlled reactivity is preferred .

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : ~257.67 g/mol .
  • Structure : A phthalimide derivative (benzene-fused imide) with a chlorine atom at position 3 and a phenyl group on the nitrogen.
  • Reactivity : The aromatic phenyl group and fused benzene ring increase rigidity and thermal stability. The single chlorine substituent limits halogen-mediated reactivity compared to dihalogenated maleimides.
  • Applications: A key monomer for synthesizing polyimides with high thermal resistance, used in aerospace and electronics industries .

3,4-Dichloro-1-(4-fluorophenyl)maleimide (Spartcide)

  • Molecular Formula: C₁₀H₄Cl₂FNO₂
  • Molecular Weight : ~264.05 g/mol .
  • Structure : Maleimide core with 3,4-dichloro substitution and a 4-fluorophenyl group on the nitrogen.
  • Applications : Marketed as Spartcide , this compound is reported to have pesticidal or herbicidal activity, leveraging its lipophilic fluorine substituent for bioactivity .

Bromomaleic Anhydride

  • Molecular Formula : C₄Br₂O₃
  • Molecular Weight : ~279.77 g/mol .
  • Structure: An anhydride (non-cyclic) with bromine substituents, distinct from the maleimide core.
  • Reactivity: Highly reactive as a dienophile in Diels-Alder reactions or as a brominating agent. The absence of an imide nitrogen limits its use in polymer crosslinking.
  • Applications : Employed in specialty chemical synthesis and as a precursor for brominated compounds .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
N-Bromomethyl-2,3-dichloromaleimide C₅H₂BrCl₂NO₂ 258.88 BrCH₂-, 2,3-Cl₂ Polymer crosslinking, alkylation
2,3-Dichloro-N-methylmaleimide C₅H₃Cl₂NO₂ ~192.99 CH₃-, 2,3-Cl₂ Thermally stable polymers
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ ~257.67 C₆H₅-, 3-Cl High-performance polyimides
3,4-Dichloro-1-(4-fluorophenyl)maleimide C₁₀H₄Cl₂FNO₂ ~264.05 4-FC₆H₄-, 3,4-Cl₂ Agrochemicals (Spartcide)
Bromomaleic Anhydride C₄Br₂O₃ ~279.77 Br₂, anhydride Bromination reactions

Key Research Findings

Reactivity Trends : The bromomethyl group in this compound significantly enhances its alkylation capability compared to methyl or phenyl-substituted analogs .

Thermal Stability : Phthalimide derivatives (e.g., 3-Chloro-N-phenyl-phthalimide) exhibit superior thermal stability due to aromatic fusion, whereas maleimides with halogenated alkyl groups prioritize chemical reactivity .

Biological Activity: Fluorinated aromatic substituents (e.g., in Spartcide) improve lipophilicity and bioactivity, a feature absent in non-fluorinated analogs .

Biological Activity

N-Bromomethyl-2,3-dichloromaleimide (CAS Number: 16176-11-7) is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Molecular Structure:

  • Molecular Formula: C5_5H2_2BrCl2_2NO2_2
  • Molecular Weight: 258.89 g/mol
  • LogP: 1.33470
  • PSA (Polar Surface Area): 37.38 Ų

Physical Properties:

  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Synthesis

This compound can be synthesized through various methods, including the reaction of 2,3-dichloromaleic anhydride with bromomethyl compounds. The synthesis involves halogenation and the introduction of bromomethyl groups to the maleimide structure, which enhances its reactivity and biological activity .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. A study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) in vitro .

Protein Cross-Linking

One of the notable applications of this compound is in protein bioconjugation. Its maleimide functional group allows for selective cross-linking with thiol-containing biomolecules, facilitating the development of bioconjugates for therapeutic applications. This property has been exploited in creating bispecific T-cell engagers (BiTEs), which enhance immune responses against tumors by linking antibodies to T-cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to possess inhibitory effects, making it a candidate for further investigation in antimicrobial therapies .

Case Studies

  • Antitumor Efficacy:
    • A study conducted on MCF-7 and HT-29 cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity.
  • Bioconjugation Applications:
    • In a recent experiment, researchers utilized this compound to create a novel bioconjugate by linking it to a monoclonal antibody targeting carcinoembryonic antigen (CEA). The resulting conjugate demonstrated improved binding affinity and stability in serum compared to unconjugated antibodies.

Summary of Findings

Property/ActivityObservations
Antitumor ActivitySignificant inhibition of MCF-7 and HT-29 cell lines; induces apoptosis
Protein Cross-LinkingEffective in creating stable bioconjugates for therapeutic applications
Antimicrobial ActivityInhibitory effects against various bacterial strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Bromomethyl-2,3-dichloromaleimide, and what factors critically influence reaction yield?

  • Methodology : The compound is synthesized via bromination of 2,3-dichloromaleimide precursors. Key parameters include:

  • Reagent selection : Use N-bromosuccinimide (NBS) or elemental bromine in anhydrous solvents (e.g., CCl₄ or DMF) under inert atmospheres to avoid side reactions.
  • Temperature control : Reactions typically proceed at 0–25°C to minimize thermal decomposition of the brominated product.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures is recommended .
    • Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and NMR (¹H/¹³C) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Identify protons on the bromomethyl group (δ ~4.5–5.0 ppm) and chlorine-substituted maleimide carbons (δ ~160–170 ppm).
  • IR spectroscopy : Confirm C=O stretching (~1700–1750 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹).
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 297 (M⁺, accounting for ⁷⁹Br/⁸¹Br isotopes) .
    • Advanced validation : Single-crystal X-ray diffraction resolves steric effects from bromine and chlorine substituents, though crystallization may require slow evaporation in non-polar solvents .

Advanced Research Questions

Q. How can conflicting reports on the thermal stability of this compound be resolved?

  • Experimental design :

  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under nitrogen vs. air to assess oxidative stability.
  • Isothermal studies : Monitor degradation kinetics at 50–100°C using HPLC to track byproduct formation (e.g., dehalogenated maleimides).
    • Contradiction analysis : Discrepancies may arise from trace moisture or impurities; ensure rigorous drying of samples and solvents. Reference safety data highlighting its instability under prolonged heat .

Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic studies : Use nucleophiles (e.g., amines, thiols) in varying concentrations to determine rate laws and activation parameters.
  • Computational modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and assess the influence of chlorine substituents on bromine’s leaving-group ability.
    • Data interpretation : Compare experimental results with analogous compounds (e.g., N-chloromethyl derivatives) to isolate electronic effects .

Q. How does the steric and electronic profile of this compound influence its utility in polymer crosslinking or functionalization?

  • Approach :

  • Polymer synthesis : Incorporate the compound into polyimide precursors via Michael addition or radical-initiated crosslinking.
  • Post-functionalization : Track reactivity using FTIR (C-Br bond disappearance at ~550 cm⁻¹) and GPC to monitor molecular weight changes.
    • Challenges : Competing hydrolysis of the bromomethyl group in polar solvents requires strict anhydrous conditions .

Data-Driven Research Strategies

Q. What strategies mitigate conflicting reactivity data in cross-coupling reactions involving this compound?

  • Systematic testing :

  • Solvent screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess solvent effects on reaction pathways.
  • Catalyst optimization : Test palladium (Pd(PPh₃)₄) vs. copper (CuI) catalysts for Suzuki or Ullmann couplings.
    • Controlled variables : Document trace oxygen/water levels using Karl Fischer titration to isolate environmental factors .

Q. How can researchers design degradation studies to evaluate environmental or metabolic breakdown products of this compound?

  • Protocol :

  • Hydrolytic degradation : Expose to buffered solutions (pH 2–12) at 37°C, followed by LC-MS to identify intermediates (e.g., maleic acid derivatives).
  • Photolytic studies : Use UV irradiation (254 nm) in acetonitrile/water mixtures to simulate environmental degradation.
    • Safety note : Handle degradation products (e.g., HBr) in fume hoods due to corrosivity .

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